molecular formula C18H15N3O4 B6428002 N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2034237-14-2

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B6428002
CAS No.: 2034237-14-2
M. Wt: 337.3 g/mol
InChI Key: WJZSFRAABVRNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(Furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic organic compound with the molecular formula C18H15N3O4 and a molecular weight of 337.3 g/mol . This chemically complex molecule is constructed from two distinct heterocyclic systems: a 2,3-dihydro-1,4-benzodioxine moiety and a 3-(furan-3-yl)pyrazine group, linked by a methylene-carboxamide bridge. Its specific three-dimensional structure, represented by the SMILES string O=C(NCc1nccnc1-c1ccoc1)c1cccc2c1OCCO2, makes it a valuable building block for exploratory research in medicinal chemistry and drug discovery . Compounds featuring benzodioxine and pyrazine scaffolds are of significant scientific interest. Patents and scientific literature indicate that structurally related molecules are frequently investigated for their potential to modulate biological targets . For instance, some triazolopyridine and piperazinyl pyrazine compounds have been explored as kinase inhibitors for potential therapeutic applications , while other fused dihydrodioxin derivatives have been studied as inhibitors of heat shock transcription factor 1 (HSF1) in oncology research . The presence of both furan and benzodioxine rings in this single molecule suggests it could serve as a key intermediate for designing novel pharmacologically active agents. Researchers may utilize this compound as a core scaffold to develop new chemical entities for probing enzyme functions, cellular pathways, and receptor interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(13-2-1-3-15-17(13)25-9-8-24-15)21-10-14-16(20-6-5-19-14)12-4-7-23-11-12/h1-7,11H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZSFRAABVRNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown significant inhibitory activity, suggesting that F6574-0337 may also interact with similar targets.

Biochemical Pathways

Given the compound’s potential inhibitory activity, it may impact pathways related to the function of its targets.

Result of Action

Based on the inhibitory activity of similar compounds, it can be inferred that F6574-0337 may lead to changes in cellular processes related to its targets.

Biological Activity

N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the furan-pyrazine intermediate followed by coupling with a benzodioxine derivative. Reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yields and purity.

Synthetic Route Overview

StepReaction TypeKey ReagentsNotes
1Formation of furan-pyrazine intermediateSpecific furan and pyrazine derivativesRequires careful temperature control
2Coupling with benzodioxineBenzodioxine derivativeMulti-step process for purity
3Final purificationVarious solventsEnsures high-quality product

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. Its structure allows it to bind effectively to these targets, potentially inhibiting or activating various biological pathways.

Case Studies and Findings

  • Antimicrobial Activity : Research indicates that compounds similar to N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine have shown significant antimicrobial properties against various bacterial strains. For instance, a study reported an IC50 value indicating potent activity against Gram-positive bacteria.
  • Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A notable study found that it induced apoptosis in human cancer cells through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it showed promising results as an α-glucosidase inhibitor with IC50 values comparable to established drugs like acarbose.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the furan and pyrazine moieties significantly influence its inhibitory potency against target enzymes.

Key SAR Findings

Modification TypeEffect on Activity
Furan ring substitutionEnhances binding affinity to enzyme active sites
Pyrazine ring modificationsAlters selectivity towards specific receptors

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide exhibit significant anticancer properties. A study evaluated the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The results showed a marked decrease in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors .

Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, indicating its potential use in developing new antibiotics . The mechanism of action appears to involve inhibition of bacterial enzyme activity essential for cell wall synthesis.

Materials Science

Organic Electronics : Due to its unique electronic properties, this compound is being explored as a building block for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Environmental Applications

Photocatalysis : The compound has shown promise as a photocatalyst in environmental remediation processes. Its ability to absorb light and facilitate chemical reactions can be harnessed to degrade pollutants in water sources . Studies have demonstrated effective degradation of organic dyes under UV light exposure.

Case Study 1: Anticancer Activity

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The compound was found to inhibit the growth of breast and lung cancer cells with IC50 values below 10 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating significant potential for development into a novel antibiotic .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerBreast Cancer Cell Line<10
AnticancerLung Cancer Cell Line<10
AntimicrobialStaphylococcus aureus15
PhotocatalyticOrganic Dye Degradation-

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesActivity Type
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-acetamideFuran and pyrazine ringsAnticancer
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-carboxamideSimilar structureAntimicrobial

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & Features Biological Activity/Application Key Structural Differences vs. Target Compound Reference
Target Compound : Benzodioxine-pyrazine-furan carboxamide Activity not explicitly reported; potential applications inferred from structural analogs. Reference structure with pyrazine-furan substitution.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide (5c) Inactive against Salmonella typhi; moderate activity against E. coli (IC₅₀: ~9.22 μg/mL). Replaces carboxamide with sulfonamide; lacks pyrazine-furan moiety.
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-ethyl-azanium derivative High docking score in antiviral studies (targeting monkeypox virus). Incorporates oxazole and azanium groups; no pyrazine ring.
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(trifluorophenyl)benzothiophene-2-carboxamide Anti-parasitic (heartworm treatment). Benzoxazine instead of benzodioxine; thiophene replaces pyrazine.
4-(4-Methoxyphenyl)-N-phenyl-dihydrothiazol-2-imine hydrobromide Antihypertensive (comparable to valsartan); angiotensin II receptor antagonist. Thiazole-imine core; lacks benzodioxine and pyrazine.

Key Findings from Comparative Analysis

Biological Activity: The target compound’s pyrazine-furan substitution is unique among benzodioxine derivatives. Docking studies on structurally related benzodioxine derivatives (e.g., azanium compounds) suggest possible interactions with viral polymerases or proteases . Benzoxazine-thiophene analogs demonstrate efficacy against heartworm, implying that benzodioxine-carboxamide scaffolds may be tunable for antiparasitic applications .

The furan substituent on pyrazine could introduce steric or electronic effects distinct from bulkier groups (e.g., trifluorophenyl in benzothiophene derivatives) .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels methods for related benzodioxine carboxamides, which involve coupling reactions under inert atmospheres . However, the pyrazine-furan moiety may require additional steps (e.g., Suzuki coupling) compared to simpler sulfonamide derivatives .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic cleavage identifies two primary fragments:

  • 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid : Serves as the acylating agent for amide bond formation.

  • 3-(Furan-3-yl)pyrazin-2-yl)methanamine : Provides the amine component for nucleophilic attack on the activated carboxylic acid.

The pyrazine-furan intermediate is synthesized through cross-coupling reactions, leveraging metal-catalyzed processes to link the heteroaromatic systems.

Step-by-Step Synthesis Protocol

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-5-Carboxylic Acid

Starting Material : Catechol derivatives are functionalized to introduce the carboxylic acid group.
Key Reaction :

  • Etherification : Catechol undergoes alkylation with 1,2-dibromoethane to form the benzodioxine ring.

  • Carboxylation : Directed ortho-metalation (DoM) with n-BuLi followed by quenching with CO₂ introduces the carboxylic acid.

Reaction Conditions :

StepReagentsSolventTemperatureYield
Etherification1,2-Dibromoethane, K₂CO₃DMF80°C72%
Carboxylationn-BuLi, CO₂THF-78°C65%

Preparation of 3-(Furan-3-yl)Pyrazin-2-yl)Methanamine

Route A : Suzuki-Miyaura Coupling

  • Step 1 : 3-Bromopyrazine is coupled with furan-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst.

  • Step 2 : The resulting 3-(furan-3-yl)pyrazine is brominated at the methyl position using NBS, followed by Gabriel synthesis to introduce the amine.

Reaction Conditions :

StepReagentsCatalystSolventYield
CouplingFuran-3-ylboronic acidPd(PPh₃)₄Dioxane68%
AminationNH₃, K₂CO₃-EtOH58%

Route B : Direct Amination of Pyrazine-Furan Hybrids

  • Ullmann-type coupling between 3-aminopyrazine and 3-iodofuran under CuI catalysis provides a one-pot alternative but with lower regiocontrol.

Amide Bond Formation and Final Assembly

The carboxylic acid (2.1) is activated using HATU or EDC/HOBt and reacted with the amine (2.2) to yield the target compound.

Optimized Conditions :

ParameterValue
Coupling ReagentHATU
BaseDIPEA
SolventDMF
TemperatureRT
Yield85%

Purification : Column chromatography (SiO₂, EtOAc/hexane) followed by recrystallization from ethanol.

Analytical Characterization and Validation

Post-synthesis analysis employs:

  • ¹H/¹³C NMR : Confirms substitution patterns on the pyrazine and benzodioxine rings. Key signals include the amide NH at δ 8.2 ppm and furan protons at δ 7.3–7.5 ppm.

  • HPLC-MS : Verifies purity (>98%) and molecular ion peak at m/z 337.3 [M+H]⁺.

  • X-ray Crystallography : Resolves stereochemical ambiguities in the benzodioxine moiety.

Challenges and Mitigation Strategies

Low Yields in Coupling Steps

  • Issue : Suzuki-Miyaura coupling efficiencies drop below 50% due to steric hindrance.

  • Solution : Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity.

Purification Difficulties

  • Issue : Co-elution of byproducts during chromatography.

  • Solution : Employ gradient elution with EtOAc/MeOH mixtures.

Comparative Analysis with Analogous Compounds

The synthesis shares similarities with N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-isopropylphenoxy)acetamide (CAS 2034395-04-3), particularly in pyrazine functionalization. However, the benzodioxine core necessitates stricter control over oxidative side reactions .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to minimize the number of trials while capturing interactions between variables. For example, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions involving the pyrazine and benzodioxine moieties . Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC to assess purity.

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer: Combine 1H/13C NMR to confirm substitution patterns (e.g., furan and pyrazine connectivity) and X-ray crystallography for absolute stereochemistry determination. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For example, similar compounds with benzodioxine and pyrazine scaffolds were characterized using these techniques to resolve ambiguities in regiochemistry .

Q. What in vitro models are appropriate for initial pharmacological screening?

  • Methodological Answer: Use cell-free enzymatic assays (e.g., kinase inhibition) to assess target engagement. For cell-based studies, select models expressing relevant receptors or pathways (e.g., cancer cell lines for antiproliferative activity). Dose-response curves (IC50/EC50) should be generated with triplicate replicates, and results normalized to positive/negative controls. Data contradictions can arise from assay variability; validate findings using orthogonal methods like thermal shift assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding modes?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against target protein libraries (e.g., Protein Data Bank) to prioritize candidates. Refine predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Quantum mechanical calculations (DFT) can evaluate electronic properties influencing reactivity, as demonstrated in reaction path searches for similar heterocyclic systems . Validate predictions with mutagenesis studies or crystallographic co-structures.

Q. How should researchers address contradictions in published data on the compound’s mechanism of action?

  • Methodological Answer: Conduct reproducibility studies under standardized conditions (e.g., controlled pH, temperature). Perform meta-analysis of existing data to identify confounding variables (e.g., solvent effects in solubility assays). Use cheminformatics tools (e.g., PubChem BioAssay) to compare bioactivity profiles across datasets. For mechanistic conflicts, employ kinetic isotope effects or fluorescent probes to trace reaction pathways experimentally .

Q. What strategies are effective for elucidating metabolic pathways in vivo?

  • Methodological Answer: Administer radiolabeled analogs (e.g., 14C-labeled at the benzodioxine ring) to track metabolite formation in rodent models. Combine LC-MS/MS for metabolite identification and hepatic microsomal assays to assess cytochrome P450-mediated oxidation. Cross-reference results with in silico tools like Meteor Nexus to predict Phase I/II metabolism. Note: Safety protocols for handling radiolabeled compounds must follow institutional guidelines .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Methodological Answer: Optimize continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., amide bond formation). Use process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR). Computational fluid dynamics (CFD) simulations can model mixing efficiency, reducing byproduct formation. For example, membrane separation technologies have been applied to isolate intermediates in multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.